Methyl 3-[6-bromo-5-(2,2-dimethylpropanoylamino)pyridin-3-yl]prop-2-enoate
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Overview
Description
Methyl 3-[6-bromo-5-(2,2-dimethylpropanoylamino)pyridin-3-yl]prop-2-enoate is a complex organic compound that features a brominated pyridine ring and a prop-2-enoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[6-bromo-5-(2,2-dimethylpropanoylamino)pyridin-3-yl]prop-2-enoate typically involves multiple steps. One common method includes the bromination of a pyridine derivative followed by the introduction of the 2,2-dimethylpropanoylamino group. The final step involves esterification to form the prop-2-enoate ester. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and esterification processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[6-bromo-5-(2,2-dimethylpropanoylamino)pyridin-3-yl]prop-2-enoate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl 3-[6-bromo-5-(2,2-dimethylpropanoylamino)pyridin-3-yl]prop-2-enoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Mechanism of Action
The mechanism by which Methyl 3-[6-bromo-5-(2,2-dimethylpropanoylamino)pyridin-3-yl]prop-2-enoate exerts its effects involves its interaction with specific molecular targets. The bromine atom and the ester group play crucial roles in its reactivity and binding affinity. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-6-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar in structure but contains a methoxy group and a boronic ester.
Indole derivatives: Share some biological activities but differ in their core structure and functional groups.
Uniqueness
Methyl 3-[6-bromo-5-(2,2-dimethylpropanoylamino)pyridin-3-yl]prop-2-enoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its brominated pyridine ring and prop-2-enoate ester make it a versatile compound for various applications.
Properties
IUPAC Name |
methyl 3-[6-bromo-5-(2,2-dimethylpropanoylamino)pyridin-3-yl]prop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2O3/c1-14(2,3)13(19)17-10-7-9(8-16-12(10)15)5-6-11(18)20-4/h5-8H,1-4H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGHUFWUEXYUPNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(N=CC(=C1)C=CC(=O)OC)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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